Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)
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Overview
Description
Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with carbonylimino groups and thiophene carboxylate esters, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the benzene-1,4-diylbis(carbonylimino) intermediate, which is then reacted with 4,5-diphenylthiophene-3-carboxylate under specific conditions. Common reagents used in these reactions include diethyl carbonate, thiophene derivatives, and various catalysts to facilitate the formation of the desired ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonylimino groups to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and electronic components[][3].
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]dibenzoate: Similar structure but with benzoate esters instead of thiophene carboxylates.
Diethyl 2,2’-[tetrahydrothiene-2,5-diylbis(carbonylimino)]bis(4-methyl-1,3-thiazole-5-carboxylate): Contains thiazole rings instead of thiophene rings.
Uniqueness
Diethyl 2,2’-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate) is unique due to its combination of benzene, carbonylimino, and thiophene carboxylate groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C46H36N2O6S2 |
---|---|
Molecular Weight |
776.9 g/mol |
IUPAC Name |
ethyl 2-[[4-[(3-ethoxycarbonyl-4,5-diphenylthiophen-2-yl)carbamoyl]benzoyl]amino]-4,5-diphenylthiophene-3-carboxylate |
InChI |
InChI=1S/C46H36N2O6S2/c1-3-53-45(51)37-35(29-17-9-5-10-18-29)39(31-21-13-7-14-22-31)55-43(37)47-41(49)33-25-27-34(28-26-33)42(50)48-44-38(46(52)54-4-2)36(30-19-11-6-12-20-30)40(56-44)32-23-15-8-16-24-32/h5-28H,3-4H2,1-2H3,(H,47,49)(H,48,50) |
InChI Key |
SQXVIYNJHAVQQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=C(C(=C(S5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC |
Origin of Product |
United States |
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